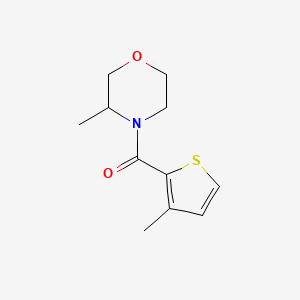
2-cyclopentylsulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentylsulfanyl-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and is known to exhibit a range of biological activities. Additionally, we will list as many future directions as possible.
Wissenschaftliche Forschungsanwendungen
2-cyclopentylsulfanyl-N-methylacetamide has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound exhibits potential as an anti-inflammatory agent, making it a promising candidate for the development of new drugs to treat inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-cyclopentylsulfanyl-N-methylacetamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-cyclopentylsulfanyl-N-methylacetamide has also been found to exhibit other biochemical and physiological effects. For example, studies have suggested that this compound may have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyclopentylsulfanyl-N-methylacetamide in lab experiments is its ability to exhibit a range of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of using this compound is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions that researchers could take in the study of 2-cyclopentylsulfanyl-N-methylacetamide. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another potential direction is to explore its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Additionally, researchers could investigate the compound's potential as a drug delivery system or its use in other applications, such as agriculture or environmental science.
Conclusion:
In conclusion, 2-cyclopentylsulfanyl-N-methylacetamide is a promising compound that exhibits a range of biological activities. Its potential applications in various fields make it an interesting topic for scientific research. Although its mechanism of action is not yet fully understood, researchers continue to investigate its potential uses and applications. As further research is conducted, it is likely that new and exciting applications for this compound will be discovered.
Synthesemethoden
The synthesis of 2-cyclopentylsulfanyl-N-methylacetamide involves the reaction of cyclopentylamine with methyl chloroacetate, followed by the reaction of the resulting product with thioacetamide. This process results in the formation of 2-cyclopentylsulfanyl-N-methylacetamide as a white crystalline solid.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-9-8(10)6-11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOOAVHRXSKPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)


![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)